![molecular formula C14H10N2O2S B2508628 2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one CAS No. 326881-74-7](/img/structure/B2508628.png)
2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related thiazolopyrimidine derivatives involves the reaction of specific precursors with substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . Another synthesis method for related compounds includes microwave-assisted radical addition using manganese(III) acetate . Additionally, the fusion of a 2-methylthiazole fragment to a 2-(furan-2-yl)benzimidazole has been achieved through a series of reactions starting with 1,2-diamino-4-nitrobenzene and furan-2-carbaldehyde in the presence of copper sulfate . These methods could potentially be adapted for the synthesis of 2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one.
Molecular Structure Analysis
The molecular structure of related benzimidazole derivatives has been determined using techniques such as IR, (1)H-NMR, mass, and elemental analyses . The structure of furan-substituted benzimidazoles has been elucidated, revealing aromatic interactions and hydrogen bonding in the solid state . These techniques and findings could be applied to analyze the molecular structure of the compound of interest.
Chemical Reactions Analysis
Electrophilic substitution reactions on related compounds have been studied, with substituents being introduced exclusively in the position 5 of the furan ring . The reactivity of vinylthiazoles and benzimidazoles with strong electrophiles has also been explored, leading to the introduction of nitro groups or bromine atoms . These studies suggest that the compound may undergo similar electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from their synthesis and structural characterization. For instance, the presence of electron-donating and withdrawing groups on the thiazolopyrimidine ring influences the anticancer activity . The inhibitory potential of related compounds against acetylcholine esterase has been demonstrated . Furthermore, the interaction energies of π-π and C-H···π interactions in furan-substituted benzimidazoles have been calculated, providing insights into the stability and potential intermolecular interactions of the compound .
Scientific Research Applications
Synthesis and Organic Chemistry
Compounds with furan and benzimidazole units are frequently explored for their versatile synthetic applications. For instance, the synthesis of thiazolopyrimidine derivatives with furan units has been reported, demonstrating methodologies for constructing complex heterocyclic systems (Selvam et al., 2012). These synthetic strategies are essential for creating compounds with potential biological activities.
Biological Activity
Several studies have investigated the biological activities of compounds containing benzimidazole and furan rings. For example, antimicrobial and anti-inflammatory properties have been explored, showing significant activities against various bacterial strains and inflammation models (Abdel-Motaal et al., 2020). Such studies highlight the potential of these compounds in medicinal chemistry, particularly as templates for developing new therapeutic agents.
properties
IUPAC Name |
2-(furan-2-yl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-13-8-12(11-6-3-7-18-11)19-14-15-9-4-1-2-5-10(9)16(13)14/h1-7,12H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFDIMFGKQZVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.